3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one
Description
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and chromene moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-20-23-13-17-24(20)15-9-21(26)25-14-5-10-22(12-16-25)11-8-18-6-3-4-7-19(18)27-22/h3-4,6-8,11,13,17H,2,5,9-10,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIYXTQDDMZXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the spirocyclic azepane-chromene core. The final step involves the coupling of these two intermediates under specific reaction conditions.
Imidazole Derivative Synthesis: The imidazole derivative can be synthesized through the reaction of 2-ethylimidazole with appropriate alkylating agents under basic conditions.
Spirocyclic Core Formation: The spirocyclic azepane-chromene core can be formed through a cyclization reaction involving azepane and chromene precursors.
Coupling Reaction: The final coupling reaction involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the imidazole derivative with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced chromene derivatives
Substitution: Substituted chromene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as photoluminescent materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole moiety may interact with enzymes or receptors, while the chromene moiety may contribute to the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-ethylimidazol-1-yl)butane
- 4,4′-Di(1H-imidazol-1-yl)-1,1′-biphenyl
- 1,3-Bis(2-ethylimidazol-1-yl)propane
Uniqueness
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of imidazole and chromene moieties in a single molecule also sets it apart from other similar compounds, potentially offering a broader range of applications and activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
